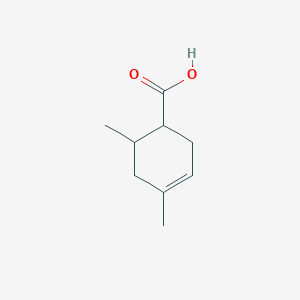
1,1,1,3-Tetrachlorononane
概要
説明
1,1,1,3-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorononane can be synthesized through the chlorination of nonane. One common method involves the reaction of trichloromethanesulfonyl chloride with 1-octene . This reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the desired tetrachlorinated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 1,1,1,3-Tetrachlorononane undergoes various chemical reactions, including:
Isomerization: The compound can also undergo isomerization to form different tetrachlorononane isomers through intermediate radical rearrangements.
Common Reagents and Conditions:
Reduction: Iron pentacarbonyl and hydrogen donors (e.g., hexamethylphosphoramide, dimethylformamide, isopropanol, isopentanol, cyclohexanol, triethylsilane).
Isomerization: The same reagents used in reduction can also facilitate isomerization through radical intermediates.
Major Products:
Reduction: 1,1,3-Trichlorononane.
Isomerization: Various isomers of tetrachlorononane, including 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes.
科学的研究の応用
1,1,1,3-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a model compound to study radical transformations and chlorination reactions.
Environmental Science: The compound is studied for its environmental impact and behavior in various ecosystems.
Industrial Applications: Due to its chemical stability, this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1,3-tetrachlorononane primarily involves radical intermediates. When subjected to reduction or isomerization conditions, the compound forms radical species that undergo rearrangements and reactions with hydrogen donors or other reagents. These radical transformations are facilitated by catalysts such as iron pentacarbonyl .
類似化合物との比較
- 1,1,1,7-Tetrachloroheptane
- 1,1,1,9-Tetrachlorononane
Comparison: 1,1,1,3-Tetrachlorononane is unique due to its specific chlorine substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane, this compound exhibits different radical transformation pathways and product distributions .
特性
IUPAC Name |
1,1,1,3-tetrachlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHFUTULBZGYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446936 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-27-5 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)







